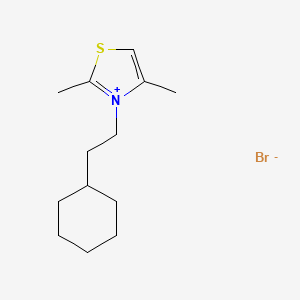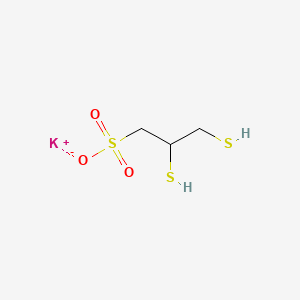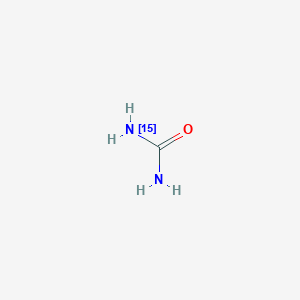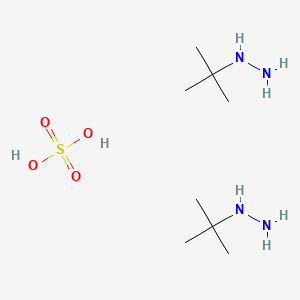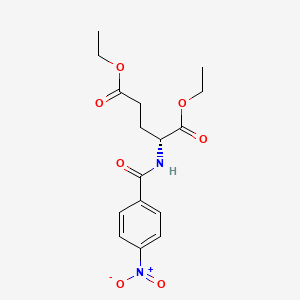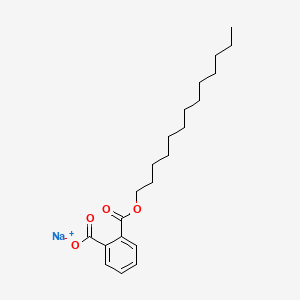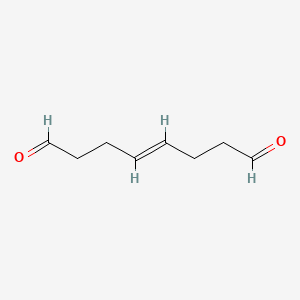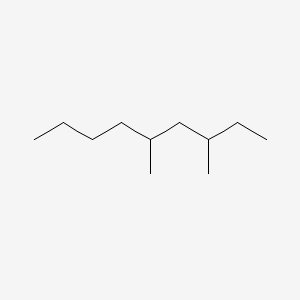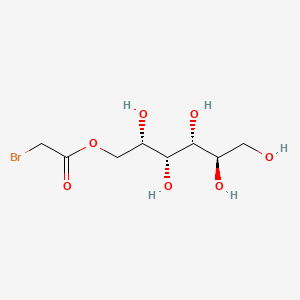
D-Glucitol 1-(bromoacetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucitol 1-(bromoacetate) typically involves the esterification of D-glucitol with bromoacetic acid. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. The general reaction scheme can be represented as follows: [ \text{D-Glucitol} + \text{Bromoacetic Acid} \rightarrow \text{D-Glucitol 1-(bromoacetate)} + \text{Water} ]
Industrial Production Methods: Industrial production of D-Glucitol 1-(bromoacetate) may involve similar esterification processes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The compound can be purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: D-Glucitol 1-(bromoacetate) can undergo various chemical reactions, including:
Substitution Reactions: The bromoacetate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield D-glucitol and bromoacetic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like water or alcohols.
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Major Products:
Substitution Reactions: Various substituted derivatives of D-glucitol.
Hydrolysis: D-glucitol and bromoacetic acid.
Aplicaciones Científicas De Investigación
Chemistry: D-Glucitol 1-(bromoacetate) is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, D-Glucitol 1-(bromoacetate) can be used to modify biomolecules, such as proteins and nucleic acids, through esterification or substitution reactions. This modification can help in studying the structure and function of these biomolecules.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in industrial processes .
Mecanismo De Acción
The mechanism of action of D-Glucitol 1-(bromoacetate) involves its reactivity towards nucleophiles. The bromoacetate group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity can be exploited to modify proteins, nucleic acids, and other biomolecules, thereby altering their structure and function .
Comparación Con Compuestos Similares
D-Glucitol 1-(chloroacetate): Similar to D-Glucitol 1-(bromoacetate) but with a chloroacetate group instead of a bromoacetate group.
D-Glucitol 1-(iodoacetate): Similar to D-Glucitol 1-(bromoacetate) but with an iodoacetate group instead of a bromoacetate group.
Uniqueness: D-Glucitol 1-(bromoacetate) is unique due to the presence of the bromoacetate group, which imparts specific reactivity towards nucleophiles. This reactivity can be different from that of chloroacetate or iodoacetate derivatives, making D-Glucitol 1-(bromoacetate) a valuable compound in specific chemical and biological applications .
Propiedades
Número CAS |
94201-42-0 |
|---|---|
Fórmula molecular |
C8H15BrO7 |
Peso molecular |
303.10 g/mol |
Nombre IUPAC |
[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 2-bromoacetate |
InChI |
InChI=1S/C8H15BrO7/c9-1-6(13)16-3-5(12)8(15)7(14)4(11)2-10/h4-5,7-8,10-12,14-15H,1-3H2/t4-,5+,7-,8-/m1/s1 |
Clave InChI |
AAXYNEPPTOVSSR-IXROVEORSA-N |
SMILES isomérico |
C([C@H]([C@H]([C@@H]([C@H](COC(=O)CBr)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(COC(=O)CBr)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


